![molecular formula C24H26N2O3S B4263660 4-(4-isobutylphenyl)-2-[(4-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxamide](/img/structure/B4263660.png)
4-(4-isobutylphenyl)-2-[(4-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxamide
Übersicht
Beschreibung
4-(4-isobutylphenyl)-2-[(4-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxamide, also known as MLN4924, is a small molecule inhibitor that has shown significant potential in the field of cancer research. This compound has been extensively studied for its antitumor properties, and its mechanism of action has been thoroughly investigated.
Wirkmechanismus
4-(4-isobutylphenyl)-2-[(4-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxamide inhibits the activity of NAE, which is responsible for the activation of the NEDD8 protein. NEDD8 is a small ubiquitin-like modifier (SUMO) protein that plays a critical role in the regulation of cellular processes such as DNA replication, transcription, and cell cycle progression. 4-(4-isobutylphenyl)-2-[(4-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxamide inhibits the activity of NAE, which prevents the activation of NEDD8 and leads to the accumulation of cullin-RING ligases (CRLs). The accumulation of CRLs leads to the degradation of various proteins that are critical for cell cycle progression, ultimately leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
4-(4-isobutylphenyl)-2-[(4-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxamide has been shown to induce cell cycle arrest and apoptosis in a variety of cancer cell lines. This compound has also been shown to inhibit tumor growth in animal models of cancer. In addition, 4-(4-isobutylphenyl)-2-[(4-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxamide has been shown to sensitize cancer cells to other chemotherapeutic agents, such as doxorubicin and cisplatin.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4-(4-isobutylphenyl)-2-[(4-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxamide is its specificity for NAE, which makes it a valuable tool for studying the role of NEDD8 in cellular processes. However, one of the limitations of 4-(4-isobutylphenyl)-2-[(4-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxamide is its potential toxicity, which can limit its use in certain experiments. In addition, 4-(4-isobutylphenyl)-2-[(4-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxamide has been shown to induce cell cycle arrest and apoptosis in normal cells as well as cancer cells, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of 4-(4-isobutylphenyl)-2-[(4-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxamide. One area of research is the development of new analogs of 4-(4-isobutylphenyl)-2-[(4-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxamide that have improved pharmacological properties, such as increased potency and reduced toxicity. Another area of research is the identification of biomarkers that can predict the response of cancer cells to 4-(4-isobutylphenyl)-2-[(4-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxamide. Finally, the combination of 4-(4-isobutylphenyl)-2-[(4-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxamide with other chemotherapeutic agents is an area of research that has shown promise in preclinical studies and warrants further investigation.
Wissenschaftliche Forschungsanwendungen
4-(4-isobutylphenyl)-2-[(4-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxamide has been extensively studied for its antitumor properties, and it has shown promising results in preclinical studies. This compound has been shown to inhibit the activity of NEDD8-activating enzyme (NAE), which is involved in the regulation of cellular processes such as DNA replication, transcription, and cell cycle progression. 4-(4-isobutylphenyl)-2-[(4-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxamide has been shown to induce cell cycle arrest and apoptosis in a variety of cancer cell lines, including leukemia, lymphoma, breast cancer, and lung cancer.
Eigenschaften
IUPAC Name |
2-[(4-methoxybenzoyl)amino]-5-methyl-4-[4-(2-methylpropyl)phenyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S/c1-14(2)13-16-5-7-17(8-6-16)20-15(3)30-24(21(20)22(25)27)26-23(28)18-9-11-19(29-4)12-10-18/h5-12,14H,13H2,1-4H3,(H2,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXQAIKULOEHGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)NC(=O)C2=CC=C(C=C2)OC)C(=O)N)C3=CC=C(C=C3)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-Methoxyphenyl)carbonyl]amino}-5-methyl-4-[4-(2-methylpropyl)phenyl]thiophene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



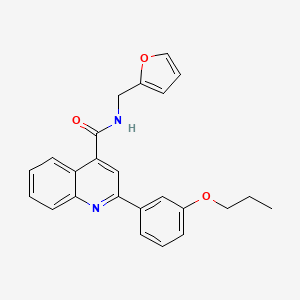
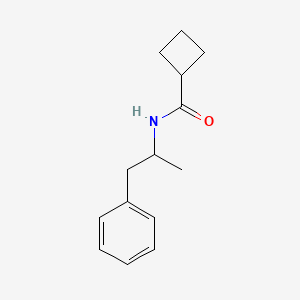

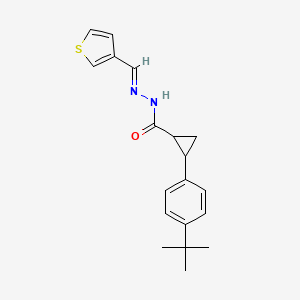
![3-{[(2-methylcyclohexyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4263602.png)
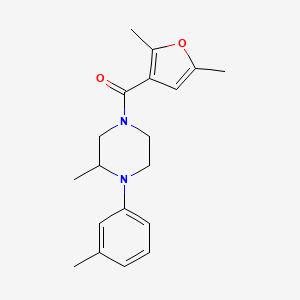
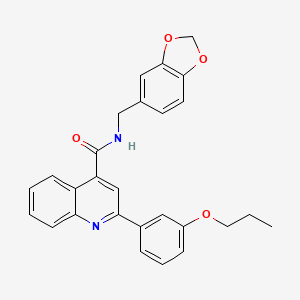
![2-chloro-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B4263624.png)
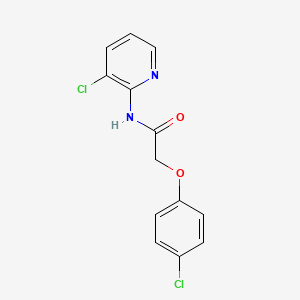
![N-[4-(1-naphthyl)-1,3-thiazol-2-yl]-2-phenylcyclopropanecarboxamide](/img/structure/B4263633.png)
![5-[(4-chlorobenzoyl)amino]-N~2~,N~2~-diethyl-3-methyl-2,4-thiophenedicarboxamide](/img/structure/B4263637.png)
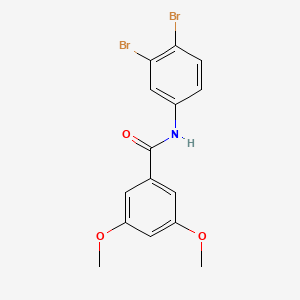
![5-[(cyclopropylcarbonyl)amino]-N~2~,N~2~-diethyl-3-methyl-2,4-thiophenedicarboxamide](/img/structure/B4263645.png)
![1-[4-(benzyloxy)phenyl]-4-[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B4263649.png)